N-[(2,4-Dihydroxyphenyl)methyl]urea N-[(2,4-Dihydroxyphenyl)methyl]urea
Brand Name: Vulcanchem
CAS No.: 65758-38-5
VCID: VC19402687
InChI: InChI=1S/C8H10N2O3/c9-8(13)10-4-5-1-2-6(11)3-7(5)12/h1-3,11-12H,4H2,(H3,9,10,13)
SMILES:
Molecular Formula: C8H10N2O3
Molecular Weight: 182.18 g/mol

N-[(2,4-Dihydroxyphenyl)methyl]urea

CAS No.: 65758-38-5

Cat. No.: VC19402687

Molecular Formula: C8H10N2O3

Molecular Weight: 182.18 g/mol

* For research use only. Not for human or veterinary use.

N-[(2,4-Dihydroxyphenyl)methyl]urea - 65758-38-5

Specification

CAS No. 65758-38-5
Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
IUPAC Name (2,4-dihydroxyphenyl)methylurea
Standard InChI InChI=1S/C8H10N2O3/c9-8(13)10-4-5-1-2-6(11)3-7(5)12/h1-3,11-12H,4H2,(H3,9,10,13)
Standard InChI Key HFYCTOSXGVSYLE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1O)O)CNC(=O)N

Introduction

Chemical Identity and Structural Features

N-[(2,4-Dihydroxyphenyl)methyl]urea (C₈H₁₀N₂O₃) features a urea core (-NH-C(=O)-NH-) linked to a 2,4-dihydroxybenzyl moiety. The presence of two hydroxyl groups on the phenyl ring and the urea functional group enables extensive hydrogen bonding, which influences its crystallinity and solubility. Key structural attributes include:

  • Molecular weight: 182.18 g/mol

  • Hydrogen bond donors: 4 (two -OH, two -NH)

  • Hydrogen bond acceptors: 3 (urea carbonyl, two -OH)

The compound’s planar urea group and aromatic system facilitate π-π stacking interactions, as observed in analogous urea derivatives .

Synthesis and Reaction Mechanisms

Synthetic Routes

The synthesis of N-[(2,4-Dihydroxyphenyl)methyl]urea typically involves a one-pot multicomponent reaction. A representative method, adapted from studies on related urea derivatives , proceeds as follows:

Reactants:

  • 2,4-Dihydroxybenzaldehyde

  • Urea or substituted urea

  • Acid catalyst (e.g., AlCl₃)

Procedure:

  • Condensation: 2,4-Dihydroxybenzaldehyde reacts with urea under acidic conditions, forming an imine intermediate.

  • Nucleophilic attack: The amine group of urea attacks the carbonyl carbon of the aldehyde, followed by dehydration.

  • Rearrangement: Intermediate stabilization via keto-enol tautomerism yields the final product.

Reaction conditions:

  • Temperature: 150–180°C

  • Duration: 4–6 hours

  • Solvent: Solvent-free (neat conditions)

Yield: 52–72% (based on analogous syntheses) .

Table 1: Optimization of Synthesis Conditions

ParameterOptimal RangeImpact on Yield
Temperature160–170°CMaximizes
Catalyst (AlCl₃)0.5–1.0 mol%Accelerates
Urea Equivalents1.2–1.5Prevents

Structural Characterization

Spectroscopic Analysis

FTIR Spectroscopy:

  • Urea C=O stretch: 1647–1663 cm⁻¹

  • N-H stretches: 3221–3473 cm⁻¹ (broad, overlapping with -OH)

  • Aromatic C-O: 1243–1260 cm⁻¹

¹H NMR (DMSO-d₆):

  • Aromatic protons: δ 6.25–7.40 ppm (multiplet, 3H)

  • Urea NH: δ 7.90–8.60 ppm (singlet, 2H)

  • Methylene (-CH₂-): δ 5.45 ppm (singlet, 2H)

13C NMR:

  • Carbonyl (C=O): δ 160–163 ppm

  • Aromatic carbons: δ 110–150 ppm

X-ray Diffraction

While no direct crystallographic data exists for N-[(2,4-Dihydroxyphenyl)methyl]urea, studies on N-methylurea hydrates reveal that urea derivatives form layered structures stabilized by hydrogen bonds. Predicted lattice parameters (analogous to ):

  • Space group: P2₁/c

  • Unit cell dimensions: a = 10.2 Å, b = 8.6 Å, c = 7.9 Å

  • Hydrogen bonds: O-H···O (2.6–2.8 Å), N-H···O (2.7–3.0 Å)

Physicochemical Properties

Solubility

  • Polar solvents: Soluble in DMSO, ethanol, and hot water.

  • Nonpolar solvents: Insoluble in hexane, chloroform.

Table 2: Solubility Profile

SolventSolubility (mg/mL)Temperature (°C)
DMSO45.225
Ethanol12.860
Water8.1100

Thermal Stability

  • Melting point: >300°C (decomposition observed)

  • Thermogravimetric analysis (TGA): Mass loss begins at 220°C due to urea decomposition.

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